

Application Notes and Protocols for the Spectroscopic Analysis of Decapeptide-12 Structure

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Compound of Interest		
Compound Name:	Decapeptide-12	
Cat. No.:	B612323	Get Quote

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Introduction

Decapeptide-12, with the primary amino acid sequence Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr[1], is a synthetic oligopeptide that has garnered significant interest in the fields of dermatology and cosmetology. It is primarily known for its inhibitory effect on tyrosinase, a key enzyme in melanin synthesis.[1][2][3] By reducing melanin production, **Decapeptide-12** serves as an active ingredient in skincare formulations aimed at addressing hyperpigmentation and promoting a more even skin tone.[4]

A thorough understanding of the structural characteristics of **Decapeptide-12** is paramount for quality control, formulation development, and mechanistic studies. Spectroscopic techniques are indispensable tools for elucidating the primary, secondary, and to some extent, tertiary structure of peptides. This document provides detailed application notes and protocols for the comprehensive spectroscopic analysis of **Decapeptide-12** using a suite of analytical techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Molecular and Physicochemical Properties



A summary of the key molecular and physicochemical properties of **Decapeptide-12** is presented in the table below.

Property	Value	Reference
Amino Acid Sequence	Tyr-Arg-Ser-Arg-Lys-Tyr-Ser- Ser-Trp-Tyr	[1]
Molecular Formula	C65H90N18O17	[2]
Molecular Weight	1395.51 g/mol	[2]
Appearance	White powder	[5][6]
Solubility	Soluble in water or 1% acetic acid	[5]
Purity (by HPLC)	≥ 95.0%	[5]

Spectroscopic Data Summary

This section summarizes the expected spectroscopic data for **Decapeptide-12** based on its structure and data from similar peptides.

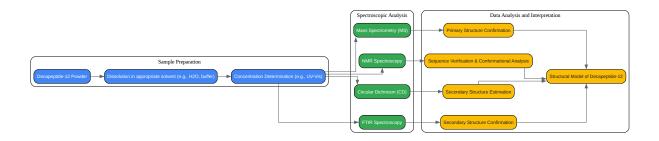


Spectroscopic Technique	Parameter	Expected Value/Observation
Mass Spectrometry (ESI-MS)	[M+H]+	~1396.52 m/z
[M+2H]2+	~698.76 m/z	
NMR Spectroscopy (1H NMR)	Amide Protons	6.5 - 9.0 ppm
Aromatic Protons (Tyr, Trp)	6.5 - 8.0 ppm	
Alpha Protons	3.5 - 5.0 ppm	_
Circular Dichroism (Far-UV)	Secondary Structure	Expected to be predominantly random coil in aqueous solution, characterized by a negative band near 200 nm.
FTIR Spectroscopy	Amide I Band	~1640-1655 cm-1 (indicative of random coil)
Amide II Band	~1530-1550 cm-1	

Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of **Decapeptide-12**.

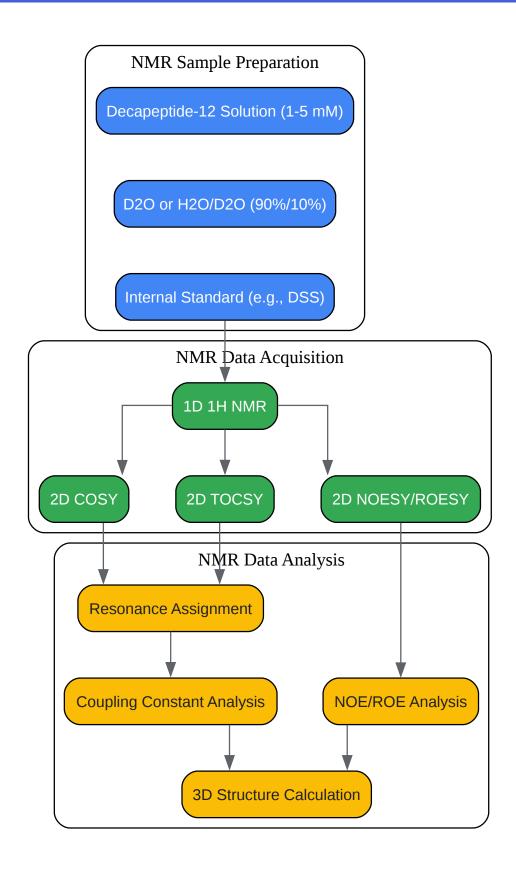




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Caption: Overall workflow for the spectroscopic analysis of Decapeptide-12.





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Caption: Detailed workflow for NMR-based structural analysis of **Decapeptide-12**.



Experimental Protocols Mass Spectrometry (MS)

Objective: To confirm the molecular weight and purity of **Decapeptide-12**.

Materials:

- Decapeptide-12
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Formic acid (FA)
- Electrospray ionization mass spectrometer (ESI-MS)

- Sample Preparation:
 - Prepare a stock solution of **Decapeptide-12** at 1 mg/mL in HPLC-grade water.
 - \circ Dilute the stock solution to a final concentration of 10 µg/mL in a solution of 50:50 (v/v) ACN:water with 0.1% FA.
- Instrument Parameters (Typical for ESI-MS):
 - Ionization Mode: Positive
 - Capillary Voltage: 3.5 4.5 kV
 - Cone Voltage: 20 40 V
 - Source Temperature: 100 150 °C
 - Desolvation Temperature: 250 350 °C
 - Scan Range: 200 2000 m/z



- Data Acquisition and Analysis:
 - Infuse the sample solution into the mass spectrometer.
 - Acquire the mass spectrum.
 - Analyze the spectrum to identify the singly and multiply charged ions corresponding to the molecular weight of **Decapeptide-12**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To verify the primary sequence and investigate the solution conformation of **Decapeptide-12**.

Materials:

- Decapeptide-12
- Deuterium oxide (D2O, 99.9%)
- H2O/D2O (90%/10%)
- Internal standard (e.g., DSS or TSP)
- NMR spectrometer (≥ 500 MHz recommended)

- Sample Preparation:
 - Dissolve 1-5 mg of Decapeptide-12 in 500 μL of either D2O or 90% H2O/10% D2O to achieve a concentration of 1-5 mM.[7]
 - Add a small amount of an internal standard for chemical shift referencing.
 - Adjust the pH to a desired value (typically between 4 and 6) if necessary.
- Data Acquisition:



- Acquire a 1D ¹H NMR spectrum to assess sample purity and overall spectral quality.
- Acquire a series of 2D NMR spectra, including:
 - COSY (Correlation Spectroscopy): To identify scalar-coupled protons within amino acid spin systems.
 - TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the 3D structure.[8][9]
- Data Analysis:
 - Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
 - Perform resonance assignment by identifying the spin systems of the individual amino acids and linking them in the correct sequence using sequential NOEs.
 - Analyze coupling constants and NOE intensities to derive dihedral angle and distance restraints for 3D structure calculation.[10]

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure content of **Decapeptide-12** in solution.

Materials:

- Decapeptide-12
- CD-grade buffer (e.g., 10 mM phosphate buffer, pH 7.4)
- Quartz cuvette with a short path length (e.g., 0.1 cm)
- CD spectropolarimeter



- Sample Preparation:
 - Prepare a stock solution of **Decapeptide-12** in the chosen buffer.
 - Dilute the stock solution to a final concentration of 0.1-0.2 mg/mL. The final absorbance of the sample in the cuvette should be less than 1.0.[11]
- Instrument Parameters:

Wavelength Range: 190 - 260 nm

Data Pitch: 0.5 - 1.0 nm

Bandwidth: 1.0 nm

Scanning Speed: 50 - 100 nm/min

Accumulations: 3-5 scans

- Data Acquisition and Analysis:
 - Record a baseline spectrum of the buffer alone.
 - Record the CD spectrum of the Decapeptide-12 solution.
 - Subtract the baseline spectrum from the sample spectrum.
 - \circ Convert the raw data (in millidegrees) to mean residue ellipticity [θ].
 - Analyze the resulting spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the secondary structure of **Decapeptide-12**, particularly in the solid state or in different environments.

Materials:



- Decapeptide-12 (lyophilized powder or in solution)
- FTIR spectrometer with a suitable accessory (e.g., ATR or transmission cell)

- Sample Preparation:
 - For solid-state analysis (ATR): Place a small amount of the lyophilized powder directly on the ATR crystal.
 - For solution analysis (Transmission): Prepare a concentrated solution of Decapeptide-12 (5-10 mg/mL) in a suitable solvent (e.g., D2O to avoid interference from the H-O-H bending vibration of water in the Amide I region). Use a transmission cell with CaF2 windows and a short path length (e.g., 6 μm).[12]
- Instrument Parameters:
 - Spectral Range: 4000 1000 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Scans: 128-256 scans
- Data Acquisition and Analysis:
 - Collect a background spectrum (of the empty ATR crystal or the solvent-filled transmission cell).
 - Collect the sample spectrum.
 - Perform background subtraction.
 - Analyze the Amide I (1600-1700 cm⁻¹) and Amide II (1500-1600 cm⁻¹) regions of the spectrum. The positions of these bands are indicative of the secondary structure.[12][13] [14] For more detailed analysis, deconvolution and second-derivative analysis can be applied to resolve overlapping bands.[14][15]



Conclusion

The suite of spectroscopic techniques outlined in these application notes provides a robust framework for the comprehensive structural characterization of **Decapeptide-12**. Mass spectrometry is essential for verifying the identity and purity of the peptide. NMR spectroscopy offers high-resolution information for sequence confirmation and detailed conformational analysis in solution. Circular dichroism and FTIR spectroscopy are complementary techniques that provide valuable insights into the secondary structure of the peptide in various environments. By employing these methods, researchers, scientists, and drug development professionals can ensure the quality and consistency of **Decapeptide-12** and gain a deeper understanding of its structure-function relationship.

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